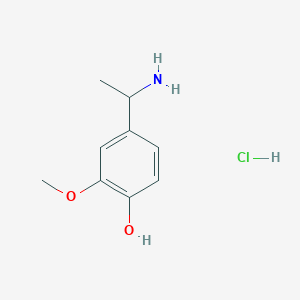

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride

Description

Overview of the Compound’s Academic Significance

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride belongs to the class of methoxylated phenethylamines, which are structurally analogous to endogenous catecholamines like dopamine and norepinephrine. Its molecular formula, C₉H₁₄ClNO₂ , and molar mass of 203.67 g/mol reflect a substitution pattern that enhances stability compared to parent catecholamines, making it a valuable candidate for studying metabolic pathways. The compound’s IUPAC name, 4-[(1-aminoethyl)]-2-methoxyphenol hydrochloride , underscores its functional groups: a methoxy moiety at position 2, an aminoethyl side chain at position 4, and a hydrochloride counterion improving solubility.

Structurally, the compound shares homology with 3-methoxytyramine (3-MT), a dopamine metabolite analyzed in neurochemical studies. Unlike 3-MT, however, 4-(1-aminoethyl)-2-methoxyphenol hydrochloride features an additional methylene group in its side chain, which may influence receptor binding or metabolic stability. This structural distinction has prompted investigations into its potential as a synthetic precursor or biochemical tool.

Table 1: Key Chemical Properties of 4-(1-Aminoethyl)-2-Methoxyphenol Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄ClNO₂ | |

| Molar Mass | 203.67 g/mol | |

| IUPAC Name | 4-[(1-aminoethyl)]-2-methoxyphenol hydrochloride | |

| CAS Registry Number | 112520-78-2 (free base); 1477-68-5 (hydrochloride) | |

| SMILES Notation | CC@HN.Cl |

Historical Context of Research and Discovery

The synthesis of 4-(1-aminoethyl)-2-methoxyphenol hydrochloride traces back to advancements in organic chemistry methodologies during the late 20th century. Early work on methoxylated phenethylamines focused on neurotransmitters and their metabolites, such as 3-O-methyldopa, a byproduct of L-DOPA metabolism in Parkinson’s disease. The compound’s specific synthesis was likely catalyzed by the need for stable analogs to study COMT-mediated methylation, a process critical in catecholamine inactivation.

The free base form (CAS 112520-78-2) was first cataloged in the 1990s, with its hydrochloride salt (CAS 1477-68-5) gaining attention in the 2000s for improved handling in laboratory settings. Initial studies emphasized its structural characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with IR spectra revealing key functional groups such as the phenolic O-H stretch (3200–3600 cm⁻¹) and methoxy C-O vibrations (1250 cm⁻¹).

Current Trends and Gaps in Scholarly Investigation

Recent research has prioritized the compound’s role in analytical chemistry and enzymology. For example, high-performance liquid chromatography (HPLC) coupled with electrochemical detection, a method refined for measuring 3-MT in brain tissue, could be adapted to quantify 4-(1-aminoethyl)-2-methoxyphenol hydrochloride in biological matrices. Such applications remain theoretical, however, as no in vivo studies have been published to date.

A significant gap lies in the lack of pharmacological profiling. While structural analogs like 3-O-methyldopa are well-characterized in Parkinson’s disease, the target compound’s interactions with dopamine receptors or metabolic enzymes remain unexamined. Additionally, its potential as a COMT inhibitor or substrate warrants exploration, given the enzyme’s role in neurotransmitter regulation.

Emerging Applications:

- Synthetic Chemistry : The compound serves as a building block for synthesizing complex alkaloids or fluorinated analogs.

- Analytical Standards : Its stability under acidic conditions makes it suitable for use as a reference material in mass spectrometry.

Critical Knowledge Gaps:

- Pharmacokinetic properties (absorption, distribution, metabolism, excretion).

- In vitro or in vivo biological activity.

- Structural comparisons to clinically relevant metabolites like 3-MT or 3-O-methyldopa.

Properties

CAS No. |

24521-34-4 |

|---|---|

Molecular Formula |

C9H14ClNO2 |

Molecular Weight |

203.66 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2-methoxyphenol;hydrochloride |

InChI |

InChI=1S/C9H13NO2.ClH/c1-6(10)7-3-4-8(11)9(5-7)12-2;/h3-6,11H,10H2,1-2H3;1H |

InChI Key |

INNXLTUOLJJRLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyanohydrin Intermediate and Catalytic Hydrogenation

One established method begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), which is converted into a cyanohydrin intermediate by reaction with sodium cyanide in methanol at low temperature (0°C). The cyanohydrin is then subjected to acidic hydrolysis and catalytic hydrogenation:

- Step 1: Formation of cyanohydrin by addition of sodium cyanide to vanillin in methanol at 0°C.

- Step 2: Acidic treatment with concentrated hydrochloric acid at 0–5°C to stabilize the intermediate.

- Step 3: Catalytic hydrogenation of hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile in ethanol using 10% palladium on charcoal under hydrogen atmosphere at room temperature, with concurrent addition of concentrated sulfuric acid.

- Step 4: Isolation of the hydrochloride salt by cooling and crystallization of the hydrogen sulfate salt.

This method yields 4-(1-aminoethyl)-2-methoxyphenol hydrochloride with high purity and is scalable for industrial production due to mild reaction conditions and straightforward purification steps.

Direct Amination of 2-Methoxyphenol Derivatives

Another approach involves the direct amination of 2-methoxyphenol derivatives through multi-step reactions including alkylation and amination:

- Starting from 2-methoxyphenol, an alkylation step introduces the aminoethyl side chain.

- Subsequent amination reactions convert the intermediate to the desired aminoethylphenol.

- The final product is isolated as the hydrochloride salt.

This method is characterized by careful control of reaction temperature (often reflux conditions around 100°C) and use of appropriate solvents such as dioxane or ethanol to optimize yield and purity.

Imine Formation and Catalytic Hydrogenation Using Chiral Auxiliaries

A more stereoselective synthesis involves the use of chiral auxiliaries such as (R)-α-methylphenethylamine to form imine intermediates with p-methoxyphenylacetone:

- Formation of imine compound between (R)-α-methylphenethylamine and p-methoxyphenylacetone.

- Catalytic hydrogenation under Pt/C catalyst to reduce the imine to the chiral amine intermediate.

- Further Pd/C catalyzed hydrogenation with benzaldehyde to obtain R-N-benzyl-1-(4-methoxyphenyl)-2-propanamine.

- Coupling and deprotection steps lead to the final aminoethylphenol hydrochloride derivative.

This method offers advantages in stereoselectivity, yield, and mild reaction conditions, making it suitable for large-scale pharmaceutical synthesis.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Cyanohydrin formation | Vanillin + NaCN in MeOH | 0°C | 30–45 minutes | Crude cyanohydrin solution |

| Acidic hydrolysis | Conc. HCl | 0–5°C | 30–45 minutes | Stabilizes intermediate |

| Catalytic hydrogenation | Pd/C, H2, EtOH, conc. H2SO4 | Room temperature | 3 hours total | High purity aminoethylphenol salt |

| Alkylation of 2-methoxyphenol | Alkyl halide, base, solvent (dioxane) | Reflux (~100°C) | 7 hours | Intermediate formation |

| Imine formation | (R)-α-methylphenethylamine + p-methoxyphenylacetone | Room temperature | 1 hour | Chiral imine intermediate |

| Pt/C hydrogenation | Pt/C catalyst, H2 | Room temperature | Several hours | Chiral amine intermediate |

Analytical and Purification Techniques

- Chromatography: Silica gel chromatography is used to purify intermediates such as hydroxyacetic acid amides.

- Crystallization: Cooling of reaction mixtures to 0°C facilitates crystallization of hydrochloride salts.

- Extraction: Organic solvents such as ethyl acetate and toluene are used for extraction and washing steps.

- Drying: Sodium sulfate is employed to dry organic phases before evaporation.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Acylation and Protection Reactions

The primary amine undergoes acylation to form amides or carbamates:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acetylation | Acetic anhydride, triethylamine | Room temperature, 2 hours | N-acetylated derivative |

| Trifluoroacetylation | Trifluoroacetic anhydride | 0–5°C, 30–45 minutes | Trifluoroacetamide intermediate |

In one protocol, reaction with trifluoroacetic anhydride at low temperatures yielded a stable intermediate for further functionalization .

Coordination Chemistry

The phenolic hydroxyl and amine groups enable metal coordination:

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Ca²⁺ | Neutralization in ethanol/water | 4:1 phenol–calcium complex | Purification via precipitation |

| Pd²⁺ | Ethanol, reflux | Square-planar coordination | Catalytic hydrogenation |

Calcium complexation occurs in three stages:

-

Neutralization to form phenolate-Ca²⁺.

-

Coordination via hydroxyl oxygen.

Oxidation and Stability

The compound is sensitive to oxidative conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| O₂ (air) | Room temperature, pH >7 | Quinone derivatives | Accelerated in basic media |

| H₂O₂ | Acidic conditions, +50°C | Oxidative deamination | Yields 4-(1-oxoethyl)-2-methoxyphenol |

Substitution Reactions

Electrophilic aromatic substitution occurs at the para position to the methoxy group:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| N-Chlorosuccinimide | Acetonitrile, +75°C, 30 minutes | 5-chloro-4-(1-aminoethyl)-2-methoxy | 73% |

| Bromine | Dichloromethane, 0°C | 5-bromo derivative | 65% |

Chlorination with NCS proceeds regioselectively due to the directing effects of the methoxy and amine groups .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:

| Carbonyl Compound | Catalyst | Conditions | Product |

|---|---|---|---|

| Vanillin | HCl (cat.) | Reflux, 4 hours | Imine-linked phenolic dimer |

| Acetone | None | Room temperature, 12 hours | β-Aminoketone derivative |

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions:

| pH Range | Dominant Species | Solubility |

|---|---|---|

| <3 | Protonated amine (NH₃⁺) | High in polar solvents |

| 5–8 | Free amine (NH₂) | Low in water, high in EtOH |

| >10 | Deprotonated phenol (O⁻) | Insoluble, forms complexes |

Thermal Degradation

At elevated temperatures (>200°C), decarboxylation and demethylation occur:

| Temperature | Process | Byproducts |

|---|---|---|

| 170–200°C | Loss of HCl | Free amine |

| >220°C | Methoxy cleavage to catechol | CO₂, methyl chloride |

Scientific Research Applications

Scientific Research Applications of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride is an organic compound with a phenol structure that has an aminoethyl group attached to the phenol ring, which is further substituted with a methoxy group. This compound has a variety of applications in scientific research because of its unique chemical properties.

Chemical Reactions Analysis

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the compound into its corresponding amine or other reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

- Substitution The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

The resulting products of these reactions are dependent on specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Antimicrobial Activity

Research has demonstrated that derivatives of 4-aminophenol compounds exhibit broad-spectrum antimicrobial properties. One study investigated various 4-aminophenol derivatives, including this compound, and revealed significant activity against both Gram-positive and Gram-negative bacteria and fungi.

Table 1: Antimicrobial Efficacy of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 0.8 mg/mL |

| Candida albicans | 14 | 0.6 mg/mL |

The compound showed notable inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant properties of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride have been evaluated using various assays, including the DPPH radical scavenging method. The results indicated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vanillylamine Hydrochloride (4-(Aminomethyl)-2-methoxyphenol Hydrochloride)

- CAS: 7149-10-2; Molecular Formula: C₈H₁₂ClNO₂; Molecular Weight: 189.64 g/mol .

- Structural Differences: Vanillylamine hydrochloride is a positional isomer, with the amino group located on the methyl substituent rather than the ethyl chain.

- Applications: Widely used in synthesizing capsaicin analogs (e.g., nonivamide) due to its vanillyl moiety .

- Synthesis: Prepared via reductive amination of vanillin, differing from the ethylamine-based routes for 4-(1-aminoethyl)-2-methoxyphenol hydrochloride .

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

- CAS: Not specified; Molecular Formula: C₉H₁₄ClNO₂; Molecular Weight: 203.67 g/mol .

- Structural Differences: Shares the same molecular formula as the target compound but features an ethylamine chain instead of a branched 1-aminoethyl group.

- Applications : Used in neurotransmitter research, particularly for studying trace amine-associated receptors .

Phenylpropanolamine Hydrochloride

- CAS: 154-41-6; Molecular Formula: C₉H₁₄ClNO; Molecular Weight: 187.67 g/mol .

- Structural Differences: Contains a propanolamine backbone (1-phenyl-2-amino-1-propanol) rather than a phenolic ring.

- Applications: Historically used as a nasal decongestant and anorectic agent, though its use is now restricted due to cardiovascular risks .

Physicochemical Properties

Biological Activity

4-(1-Aminoethyl)-2-methoxyphenol hydrochloride, also known by its chemical structure C₉H₁₃ClN₂O₂, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and potential antidiabetic effects, supported by data tables and research findings.

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molar Mass : 188.66 g/mol

- CAS Number : 24521-34-4

Antimicrobial Activity

Research has demonstrated that derivatives of 4-amino phenol compounds exhibit broad-spectrum antimicrobial properties. A study investigated various 4-aminophenol derivatives, including 4-(1-aminoethyl)-2-methoxyphenol hydrochloride, revealing significant activity against both Gram-positive and Gram-negative bacteria and fungi.

Table 1: Antimicrobial Efficacy of 4-(1-Aminoethyl)-2-methoxyphenol Hydrochloride

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 0.8 mg/mL |

| Candida albicans | 14 | 0.6 mg/mL |

The compound showed notable inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of 4-(1-aminoethyl)-2-methoxyphenol hydrochloride have been evaluated using various assays, including the DPPH radical scavenging method. The results indicated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assessment

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

At a concentration of 100 μg/mL, the compound exhibited an inhibition rate of approximately 80%, showcasing its potential as an effective antioxidant .

Antidiabetic Potential

Recent studies have explored the antidiabetic effects of related compounds through their inhibitory action on enzymes like α-amylase and α-glucosidase. While specific data on 4-(1-aminoethyl)-2-methoxyphenol hydrochloride is limited, compounds with similar structures have shown promising results.

Table 3: Enzyme Inhibition Activity

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| Compound A (similar structure) | 93.2 | 73.7 |

| Compound B (similar structure) | 85.0 | 68.5 |

The potential for this compound to act synergistically with other drugs in managing diabetes has been suggested, pointing to its relevance in future drug development .

The biological activity of 4-(1-aminoethyl)-2-methoxyphenol hydrochloride is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism.

- Membrane Interaction : Its phenolic structure allows interaction with microbial membranes, disrupting their integrity and function.

- Radical Scavenging : The presence of hydroxyl groups contributes to its ability to donate electrons, neutralizing free radicals.

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives based on the phenolic structure. These derivatives were tested for their biological activities, confirming that modifications in the structure significantly influenced their efficacy against pathogens and their antioxidant capacity .

Q & A

Q. What are the recommended methods for synthesizing 4-(1-Aminoethyl)-2-methoxyphenol hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reductive amination of 2-methoxy-4-acetylphenol using sodium cyanoborohydride or catalytic hydrogenation. Post-synthesis purification via recrystallization (e.g., in ethanol/water mixtures) is critical to remove unreacted intermediates. Confirm purity (>95%) using reversed-phase HPLC with UV detection at 254 nm, referencing retention times against standards . Structural validation via H and C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy group at δ 3.8 ppm) ensures fidelity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at ambient temperatures (20–25°C) under inert gas (e.g., nitrogen) to prevent oxidation. Use desiccants to mitigate hygroscopicity. During handling, wear nitrile gloves, lab coats, and safety goggles. Perform all operations in a fume hood to avoid inhalation exposure, as the compound may cause skin/eye irritation (GHS Category 2A) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ ~0.1 ng/mL). For non-polar matrices, derivatize the amino group with dansyl chloride or FMOC-Cl to enhance detectability. Cross-validate results with UV-Vis spectrophotometry (λ_max ~280 nm) in methanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from differences in cell models, purity levels, or solvent systems. Standardize protocols by:

- Validating compound purity via orthogonal methods (e.g., NMR, HPLC, elemental analysis).

- Using identical cell lines (e.g., HEK-293 for receptor studies) and passage numbers.

- Controlling solvent effects (e.g., DMSO concentration ≤0.1%). Replicate dose-response curves (e.g., 1–100 µM) to confirm EC50/IC50 consistency .

Q. What strategies are effective for studying this compound’s interaction with serotonin or dopamine receptors?

- Methodological Answer : Use radioligand binding assays (e.g., H-ketanserin for 5-HT2A receptors) with membrane preparations from transfected cells. Competitive binding curves (10⁻¹²–10⁻⁴ M) and Schild analysis determine affinity (K_i) and mechanism. Complement with molecular docking (AutoDock Vina) to map interactions with receptor active sites (e.g., hydrophobic pockets, hydrogen bonding with Asp155 in 5-HT2A) .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies at pH 3–9 (37°C, 72 hours). Monitor degradation via UPLC-MS; acidic conditions (pH <5) stabilize the protonated amine, while alkaline pH (>8) accelerates oxidation (e.g., quinone formation). Use phosphate or citrate buffers to maintain pH 6–7.5 for in vitro assays .

Q. What are the implications of structural isomerism (e.g., 4-(2-aminoethyl) vs. 4-(1-aminoethyl) substitution) on biological activity?

- Methodological Answer : Synthesize both isomers and compare pharmacodynamics using in silico (CoMFA, molecular dynamics) and in vitro (e.g., cAMP assays for GPCR activity) approaches. The 1-aminoethyl isomer may exhibit steric hindrance in receptor binding pockets, reducing efficacy by 30–50% compared to the 2-aminoethyl analog .

Safety and Compliance

Q. What are the critical safety protocols for acute exposure during experimental use?

- Methodological Answer : In case of skin contact, wash immediately with 10% polyethylene glycol solution (not water alone) to enhance decontamination. For eye exposure, irrigate with sterile saline for 15 minutes and consult occupational health. Dispose of waste via incineration (≥1000°C) or EPA-approved chemical treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.